molecular formula C9H15NO2 B1289242 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane] CAS No. 13375-57-0

8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]

Cat. No.: B1289242
CAS No.: 13375-57-0
M. Wt: 169.22 g/mol
InChI Key: AGYAUTGGRPUPMR-UHFFFAOYSA-N
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Description

8-Azaspiro[bicyclo[321]octane-3,2’-[1,3]dioxolane] is a chemical compound with the molecular formula C₉H₁₅NO₂ It is characterized by a spirocyclic structure, which includes a bicyclo[321]octane core fused with a 1,3-dioxolane ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Dosage Effects in Animal Models

The effects of 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] in animal models vary with different dosages. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the safe dosage range is essential for its potential therapeutic applications .

Metabolic Pathways

8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability .

Transport and Distribution

The transport and distribution of 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its activity and effects.

Subcellular Localization

8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles, where it can exert its effects more efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] typically involves the reaction of a bicyclo[3.2.1]octane derivative with a suitable dioxolane precursor. One common method includes the use of a nitrogen-containing bicyclic compound, which undergoes a spirocyclization reaction with a dioxolane derivative under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific reactants used .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological molecules and potential as a pharmacophore in drug design.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for developing new drugs.

    Industry: The compound’s unique structure makes it useful in the development of novel materials and catalysts.

Comparison with Similar Compounds

  • 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxane]
  • 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxepane]
  • 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxane-4-one]

Comparison: Compared to these similar compounds, 8-Azaspiro[bicyclo[3.2.1]octane-3,2’-[1,3]dioxolane] is unique due to its specific ring structure and the presence of the dioxolane moiety.

Properties

IUPAC Name

spiro[1,3-dioxolane-2,3'-8-azabicyclo[3.2.1]octane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-8-6-9(5-7(1)10-8)11-3-4-12-9/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYAUTGGRPUPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CC1N2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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